molecular formula C17H14F3N5O4S B14928106 4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid

4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14928106
M. Wt: 441.4 g/mol
InChI Key: IPLBZHQPJGTJAO-UHFFFAOYSA-N
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Description

4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound featuring a trifluoromethyl group, a furan ring, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the trifluoromethyl group and the incorporation of the furan and pyrazole rings. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[(3-{[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPANOYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the compound play a crucial role in its biological activity. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-{[4-(2-FURYL)-

Properties

Molecular Formula

C17H14F3N5O4S

Molecular Weight

441.4 g/mol

IUPAC Name

4-[3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoylamino]-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H14F3N5O4S/c1-25-8-10(14(24-25)15(27)28)21-13(26)4-6-30-16-22-9(11-3-2-5-29-11)7-12(23-16)17(18,19)20/h2-3,5,7-8H,4,6H2,1H3,(H,21,26)(H,27,28)

InChI Key

IPLBZHQPJGTJAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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